molecular formula C7H4ClN3O2 B12098516 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B12098516
M. Wt: 197.58 g/mol
InChI Key: QXJMRRZNXLKOKU-UHFFFAOYSA-N
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Description

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound with a unique structure that makes it valuable in various fields, particularly in medicinal chemistry. This compound is known for its role as a building block in the synthesis of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer and inflammatory disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of dimethyl malonate as a starting material. The process includes several key steps such as alkylation, cyclization, and chlorination . For example, an improved seven-step synthesis from dimethyl malonate has been reported, yielding the compound with an overall yield of 31% .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and safety of the production process .

Chemical Reactions Analysis

Scientific Research Applications

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is widely used in scientific research due to its versatility and unique structure. Its primary applications include:

Mechanism of Action

The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid primarily involves its role as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By inhibiting kinase activity, this compound can interfere with cell division and survival pathways, leading to the suppression of tumor growth and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable building block for developing targeted therapies with improved efficacy and reduced side effects .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-4-3-1-2-9-5(3)11-6(10-4)7(12)13/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

QXJMRRZNXLKOKU-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NC(=N2)C(=O)O)Cl

Origin of Product

United States

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